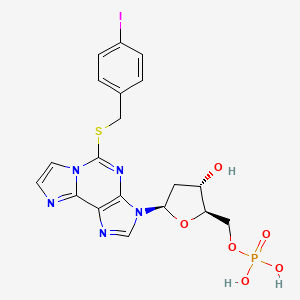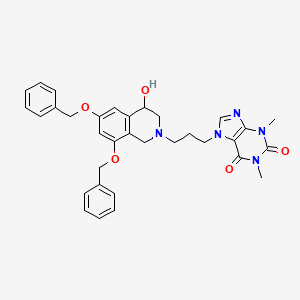
7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that features a combination of isoquinoline and purine structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and purine intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include benzyl bromide, sodium hydride, and various organic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the isoquinoline moiety can be oxidized to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用機序
The mechanism of action of 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
- 6,8-Bis(benzyloxy)-4-hydroxyisoquinoline
- 1,3-Dimethylxanthine (Theophylline)
- 7-(3-(4-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethylxanthine
Uniqueness
The uniqueness of 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combined isoquinoline and purine structures, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound in research and industry.
特性
分子式 |
C33H35N5O5 |
|---|---|
分子量 |
581.7 g/mol |
IUPAC名 |
7-[3-[4-hydroxy-6,8-bis(phenylmethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C33H35N5O5/c1-35-31-30(32(40)36(2)33(35)41)38(22-34-31)15-9-14-37-18-27-26(28(39)19-37)16-25(42-20-23-10-5-3-6-11-23)17-29(27)43-21-24-12-7-4-8-13-24/h3-8,10-13,16-17,22,28,39H,9,14-15,18-21H2,1-2H3 |
InChIキー |
LAIUCAFRRYHBBF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CC(C4=C(C3)C(=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


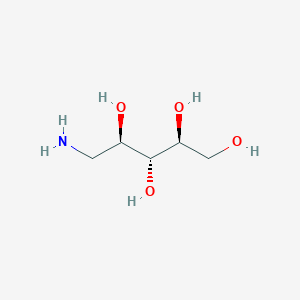

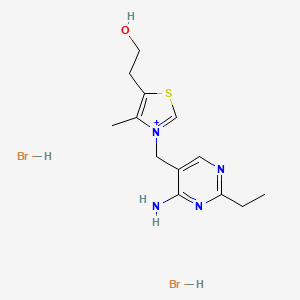
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
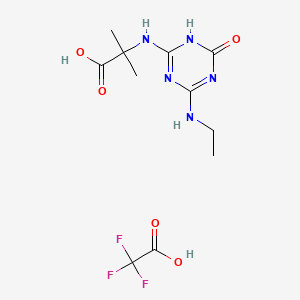
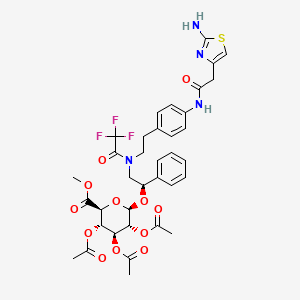
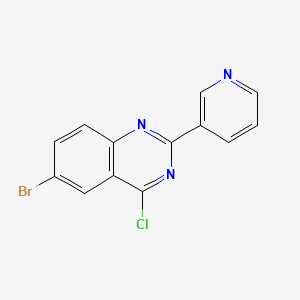
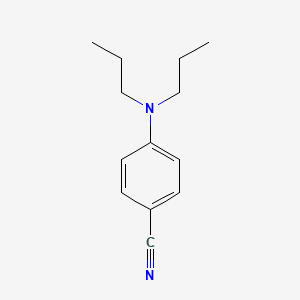
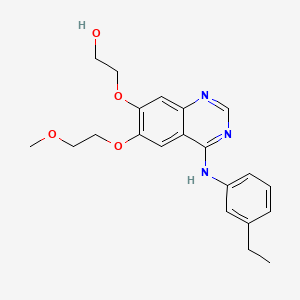
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
